3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Overview
Description
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a chemical compound that belongs to the class of cycloaliphatic epoxy resins. It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites . This compound is known for its thermal stability, weatherability, and electrical conductivity .
Mechanism of Action
Target of Action
The primary targets of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate are polymers in the system, specifically those with hydroxyl, carboxyl, or amine groups . The compound’s dual epoxide functionality allows it to react with these groups, creating high cross-linking .
Mode of Action
This compound reacts by cationic polymerization using thermolatent photoinitiators . This reaction forms crosslinked insoluble thermosets . The presence of the ester group in the compound greatly retards the rate of polymerization .
Biochemical Pathways
The compound affects the polymerization pathway. It reacts with the hydroxyl, carboxyl, or amine groups of polymers, leading to the formation of crosslinked insoluble thermosets . This process is known as cationic polymerization .
Pharmacokinetics
Its low viscosity and excellent electrical properties suggest that it may have good bioavailability in the system .
Result of Action
The result of the action of this compound is the formation of crosslinked insoluble thermosets . These thermosets have high heat and chemical resistance and good adhesion . Homopolymerized compound is extremely brittle .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of elastomer particles in the epoxy matrix, such as rubber or silicone, can address the brittleness of the homopolymerized compound . Additionally, the compound’s thermal stability and weatherability suggest that it can maintain its efficacy and stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that it reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets .
Molecular Mechanism
The molecular mechanism of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves cationic polymerization . The presence of the ester group in the monomer can react with the reactive, polymerizing chain end and stabilize it, which significantly slows down the reaction .
Temporal Effects in Laboratory Settings
It is known that the reactivity of the monomer is lower than it could be, since the contained ester group can react with the reactive, polymerizing chain end and stabilize it .
Preparation Methods
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . The reaction involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups. Industrial production methods typically involve the use of peracetic acid as the oxidizing agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Cationic Polymerization: This compound reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets.
Cross-linking Reactions: It can react with hydroxyl, carboxyl, or amine groups of polymers in the system, creating high cross-linking due to its dual epoxide functionality.
Oxidation and Reduction: The epoxy groups can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to polymerization and cross-linking.
Common reagents used in these reactions include peracetic acid for epoxidation and various photoinitiators for cationic polymerization . The major products formed from these reactions are crosslinked thermosets and polymeric gels .
Scientific Research Applications
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be compared with other cycloaliphatic epoxy resins, such as:
3,4-Epoxycyclohexanecarboxylate methyl ester: This compound is prepared by epoxidation of 4-cyclohexenecarboxylate methyl ester with peracid and is used as a crosslinking agent in the production of epoxy resins.
Bisphenol A diglycidyl ether: Another common epoxy resin used in various industrial applications, known for its high mechanical strength and chemical resistance.
The uniqueness of this compound lies in its dual epoxide functionality and aliphatic backbone, which provide superior thermal stability, weatherability, and electrical conductivity compared to other epoxy resins .
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXALYBMHAYZKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-98-7 | |
Record name | 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027466 | |
Record name | ECC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [MSDSonline] | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | UT-632 | |
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CAS No. |
2386-87-0, 25085-98-7, 37042-87-8 | |
Record name | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2386-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | UT-632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386870 | |
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Record name | Ctcloaliphatic epoxy resin UP-632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ECC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.463 | |
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Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25085-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S224DEL3P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5873 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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